

# Acifran (CAS Number: 72420-38-3): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Acifran**

Cat. No.: **B7790903**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Acifran** (CAS: 72420-38-3), with the chemical name 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid, is a potent hypolipidemic agent that has demonstrated significant efficacy in modulating lipid profiles.<sup>[1][2]</sup> As an agonist of the niacin receptors, hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and hydroxycarboxylic acid receptor 3 (HCA3, or GPR109B), **Acifran** mimics the beneficial effects of niacin on lipid metabolism but with a potentially improved side-effect profile.<sup>[3][4]</sup> This technical guide provides an in-depth overview of **Acifran**, focusing on its mechanism of action, pharmacokinetics, and the experimental protocols utilized in its preclinical and clinical evaluation. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

## Core Compound Information

| Property          | Value                                                      | Reference                               |
|-------------------|------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 72420-38-3                                                 | <a href="#">[2]</a> <a href="#">[5]</a> |
| Chemical Name     | 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid | <a href="#">[2]</a> <a href="#">[5]</a> |
| Synonyms          | AY-25,712, (±)-Acifran                                     | <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>10</sub> O <sub>4</sub>             | <a href="#">[5]</a>                     |
| Molecular Weight  | 218.2 g/mol                                                | <a href="#">[5]</a>                     |
| Appearance        | Solid                                                      | <a href="#">[5]</a>                     |
| Solubility        | Soluble in DMSO and Ethanol<br>(up to 100 mM)              | <a href="#">[5]</a>                     |

## Mechanism of Action

**Acifran** exerts its lipid-lowering effects primarily through its agonistic activity on HCA2 and HCA3 receptors.[\[5\]](#)[\[3\]](#)[\[4\]](#) These G-protein coupled receptors are predominantly expressed in adipocytes and immune cells.

Upon binding to HCA2 and HCA3, **Acifran** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in adipocytes inhibits hormone-sensitive lipase, a key enzyme in the hydrolysis of triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue to the liver reduces the hepatic synthesis of triglycerides and, consequently, the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

Furthermore, activation of these receptors by **Acifran** has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[\[5\]](#) This signaling pathway is implicated in various cellular processes, and its precise role in the full therapeutic effect of **Acifran** is an area of ongoing research.

## Signaling Pathway of Acifran



[Click to download full resolution via product page](#)

Acifran's primary signaling cascade.

## Pharmacological and Preclinical Data

### In Vitro Activity

| Parameter                                  | Value                       | Cell Line                                  | Reference |
|--------------------------------------------|-----------------------------|--------------------------------------------|-----------|
| HCA2 (GPR109A)<br>Binding IC <sub>50</sub> | 1.12 μM                     | CHO-K1 cells<br>expressing HCA2            | [5]       |
| HCA2 (GPR109A)<br>Agonist EC <sub>50</sub> | 1.3 μM                      | CHO-K1 cells<br>expressing HCA2            | [1]       |
| HCA3 (GPR109B)<br>Agonist EC <sub>50</sub> | 4.2 μM                      | CHO-K1 cells<br>expressing HCA3            | [1]       |
| ERK1/2<br>Phosphorylation                  | Induced at 0.01 to 10<br>μM | CHO-K1 cells<br>expressing HCA2 or<br>HCA3 | [5]       |

### In Vivo Efficacy in Hyperlipidemic Rat Model

| Dose    | Effect on Serum Lipids                                                               | Reference |
|---------|--------------------------------------------------------------------------------------|-----------|
| 1 mg/kg | Reduced triglyceride and LDL<br>levels; Increased HDL to total<br>cholesterol ratio. | [5]       |

### Pharmacokinetics in Humans

Studies in healthy male volunteers have elucidated the pharmacokinetic profile of **Acifran**.

| Parameter                                            | Value (Healthy Subjects)        | Value (Patients with Renal Failure) | Reference           |
|------------------------------------------------------|---------------------------------|-------------------------------------|---------------------|
| Time to Peak Serum Concentration (T <sub>max</sub> ) | 1 - 2 hours                     | -                                   | <a href="#">[7]</a> |
| Elimination Half-life (t <sub>1/2</sub> )            | 1.6 hours                       | 5.7 hours                           | <a href="#">[7]</a> |
| Excretion                                            | Primarily in urine              | Reduced renal clearance             | <a href="#">[7]</a> |
| Metabolism                                           | No detectable biotransformation | -                                   | <a href="#">[7]</a> |
| Plasma Protein Binding                               | -                               | Decreased                           | <a href="#">[7]</a> |

## Clinical Trial Data

A double-blind, randomized, placebo-controlled study in patients with Type IIa hyperlipoproteinemia demonstrated the clinical efficacy of **Acifran**.

| Treatment Group       | Duration | Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                                   | Reference |
|-----------------------|----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acifran 100 mg t.i.d. | 8 weeks  | <p>- 13% reduction in LDL cholesterol (<math>p &lt; 0.01</math> vs. baseline) - 14% reduction in LDL cholesterol (<math>p &lt; 0.05</math> vs. placebo) - 11% increase in HDL cholesterol (<math>p &lt; 0.05</math> vs. baseline and placebo) - 20% reduction in LDL/HDL ratio (<math>p &lt; 0.001</math> vs. baseline) - 21% reduction in LDL/HDL ratio (<math>p &lt; 0.05</math> vs. placebo) - 8% reduction in total cholesterol (<math>p &lt; 0.05</math> vs. placebo)</p> | [8]       |
| Acifran 300 mg t.i.d. | 12 weeks | <p>- 25% reduction in triglycerides (<math>p &lt; 0.001</math> vs. baseline) - 35% reduction in triglycerides (<math>p &lt; 0.05</math> vs. placebo) - 18% increase in HDL cholesterol (<math>p &lt; 0.05</math> vs. placebo)</p>                                                                                                                                                                                                                                              | [8]       |

## Experimental Protocols

### GPR109A (HCA2) Activation Assay - cAMP Measurement

This protocol outlines a general method for determining the agonistic activity of **Acifran** on HCA2 receptors by measuring the inhibition of forskolin-stimulated cAMP production in CHO-

K1 cells stably expressing the human HCA2 receptor.



[Click to download full resolution via product page](#)

## Workflow for GPR109A cAMP activation assay.

## Methodology:

- Cell Culture: CHO-K1 cells stably expressing the human HCA2 (GPR109A) receptor are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic).
- Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they reach approximately 80-90% confluence on the day of the assay.
- Compound Treatment: On the day of the assay, the culture medium is replaced with a stimulation buffer. Cells are then pre-incubated with varying concentrations of **Acifran** for a defined period.
- Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce cAMP production.
- Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of **Acifran**. The  $IC_{50}$  value is then determined by fitting the data to a sigmoidal dose-response curve.

## ERK1/2 Phosphorylation Assay

This protocol describes a general method to assess the ability of **Acifran** to induce ERK1/2 phosphorylation in CHO-K1 cells expressing HCA2 or HCA3.

## Methodology:

- Cell Preparation: CHO-K1 cells expressing either HCA2 or HCA3 are cultured and seeded in 96-well plates as described for the cAMP assay.
- Serum Starvation: Prior to the assay, cells are typically serum-starved for a period (e.g., 2-4 hours) to reduce basal levels of ERK phosphorylation.

- **Acifran** Stimulation: Cells are treated with various concentrations of **Acifran** for a specific time (e.g., 5-15 minutes).
- Cell Lysis: The stimulation is terminated by lysing the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2.
- Detection of Phospho-ERK1/2: The levels of phosphorylated ERK1/2 in the cell lysates are quantified using methods such as:
  - ELISA: A sandwich ELISA format with an antibody specific for phosphorylated ERK1/2.
  - In-Cell Western/Odyssey: An immunocytochemical method performed in the microplate, using an antibody against phospho-ERK1/2 and a fluorescently labeled secondary antibody.
  - Western Blotting: A traditional method involving separation of proteins by SDS-PAGE, transfer to a membrane, and probing with a phospho-specific ERK1/2 antibody.
- Data Analysis: The signal corresponding to phosphorylated ERK1/2 is normalized to the total ERK1/2 protein levels or a housekeeping protein. The fold-increase in phosphorylation compared to untreated cells is then calculated.

## Hyperlipidemic Rat Model

The following protocol is a generalized method for inducing hyperlipidemia in rats, based on common practices in the field. The specific diet composition used in the original **Acifran** studies may have varied.

### Methodology:

- Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
- Diet-Induced Hyperlipidemia: Hyperlipidemia is induced by feeding the rats a high-fat and/or high-cholesterol diet for a period of several weeks. A common diet composition includes:
  - Standard rat chow supplemented with 1-4% cholesterol.
  - Addition of 0.5-1% cholic acid to aid in cholesterol absorption.

- Increased fat content, often from sources like lard or coconut oil.
- **Acifran Administration:** After the induction of hyperlipidemia, rats are treated with **Acifran** (e.g., 1 mg/kg, orally) or a vehicle control daily for a specified duration.
- **Blood Sampling and Lipid Analysis:** Blood samples are collected at baseline and at the end of the treatment period. Serum is separated, and the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are determined using enzymatic colorimetric assays.
- **Data Analysis:** Changes in lipid parameters in the **Acifran**-treated group are compared to the vehicle-treated control group to assess the efficacy of the compound.

## Synthesis of Acifran

A general synthetic route to 4,5-dihydro-5-methyl-4-oxo-5-phenyl-2-furancarboxylic acid can be conceptualized through the condensation of appropriate precursors. While the specific details from the original synthesis by Jirkovsky and Cayen may vary, a plausible approach is outlined below.



[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of **Acifran**.

## Conclusion

**Acifran** is a well-characterized niacin receptor agonist with demonstrated efficacy in improving lipid profiles in both preclinical models and human clinical trials. Its mechanism of action, centered on the inhibition of lipolysis in adipocytes via HCA2 and HCA3 activation, provides a clear rationale for its therapeutic potential. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further study and potential clinical application of **Acifran** and related compounds. The favorable pharmacokinetic profile, particularly its rapid elimination and lack of significant metabolism, further underscores its potential as a therapeutic agent. Future

research may focus on optimizing its therapeutic window to maximize lipid-lowering effects while minimizing potential side effects.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a rat model with diet-induced coronary atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DiscoverX cAMP Hunter eXpress GPR109A CHO-K1 GPCR Assay 200 dp (2 x 96-well) | Buy Online | DiscoverX | Fisher Scientific [fishersci.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Acifran (CAS Number: 72420-38-3): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7790903#acifran-cas-number-72420-38-3-research>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)